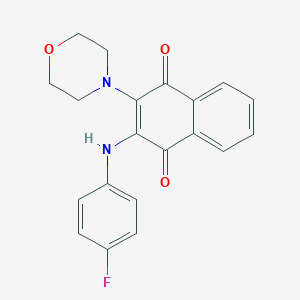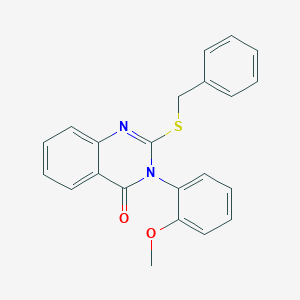![molecular formula C22H19NO3 B290357 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide, also known as BHOB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BHOB is a benzamide derivative that has been synthesized through a multi-step process involving the reaction of 3-(1-hydroxyethyl)aniline and benzoyl chloride.
Mecanismo De Acción
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide works by inhibiting the activity of Hsp90, which is a chaperone protein that is involved in the folding and stabilization of many client proteins that are critical for the growth and survival of cancer cells. By inhibiting the activity of Hsp90, 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide disrupts the folding and stabilization of these client proteins, leading to their degradation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on Hsp90, 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been shown to inhibit the activity of other chaperone proteins, such as Hsp70 and Hsp27. 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to have anti-inflammatory effects, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide is that it has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of Hsp90 and other chaperone proteins in cancer and other diseases. However, one limitation of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide is that it has not yet been tested in clinical trials, so its potential as a therapeutic agent in humans is not yet known.
Direcciones Futuras
There are several future directions for research on 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide. One area of research is to further explore the potential of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide as a therapeutic agent for cancer and other diseases. This could involve testing 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide in clinical trials to determine its safety and efficacy in humans. Another area of research is to investigate the potential of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide as a tool for studying the role of chaperone proteins in disease. This could involve using 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide to study the effects of Hsp90 and other chaperone proteins on the folding and stabilization of client proteins in various disease models. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide, and to identify any potential side effects or limitations of its use in scientific research.
Métodos De Síntesis
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide is synthesized through a multi-step process involving the reaction of 3-(1-hydroxyethyl)aniline and benzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The synthesis of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide is in the field of cancer research. 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to inhibit tumor growth in vivo in animal models. 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Propiedades
Fórmula molecular |
C22H19NO3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H19NO3/c1-15(24)17-10-7-11-18(14-17)23-22(26)20-13-6-5-12-19(20)21(25)16-8-3-2-4-9-16/h2-15,24H,1H3,(H,23,26) |
Clave InChI |
YHJZENMMJGTNRL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)O |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)


![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)

![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
methylphosphonate](/img/structure/B290295.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)

methylphosphonate](/img/structure/B290299.png)